

Introduction: The Critical Role of Stable Isotope-Labeled Standards in Modern Bioanalysis

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Compound of Interest

Compound Name: 4-Morpholinecarboxaldehyde- ^{13}C

Cat. No.: B586647

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In the landscape of drug discovery and development, the precise quantification of drug candidates and their metabolites in complex biological matrices is non-negotiable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS data can be compromised by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and instrument drift.[2]

To control for this variability, an internal standard (IS) is employed. The ideal IS is a compound that behaves identically to the analyte during extraction, chromatography, and ionization but is distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, particularly those incorporating ^{13}C , are considered the benchmark for quantitative bioanalysis.[1][2] They co-elute with the analyte and experience the same matrix effects, providing the most effective normalization and leading to superior accuracy and precision.[2]

This guide focuses on a key reagent in this class: 4-Morpholinecarboxaldehyde- ^{13}C (also known as N-Formylmorpholine- ^{13}C). The morpholine moiety is a privileged pharmacophore, frequently incorporated into drug candidates to modulate physicochemical properties and enhance biological activity.[3][4][5] Consequently, having a reliable ^{13}C -labeled internal standard for the morpholine core is invaluable for developing robust bioanalytical assays for this important class of compounds. This document serves as a technical resource for researchers, providing detailed information on the commercial availability, synthesis, quality control, and practical application of 4-Morpholinecarboxaldehyde- ^{13}C .

Part 1: Commercial Sourcing and Availability

4-Morpholinecarboxaldehyde-¹³C is a specialized chemical available from a select number of reputable suppliers that focus on stable isotopes and research chemicals. When sourcing this reagent, it is critical to verify the specific location of the isotope label. For its most common use as an IS for a morpholine-containing analyte, the label is ideally on the formyl group (O=[¹³CH]N1CCOCC1), providing a +1 Da mass shift from the most common fragment containing the formyl group.

Key identifying information for this compound is:

- Chemical Name: 4-Morpholinecarboxaldehyde-¹³C
- Synonyms: N-Formylmorpholine-¹³C, morpholine-4-(¹³C)carbaldehyde
- CAS Number (Labeled): 113009-82-8
- Molecular Formula: C₄¹³CH₉NO₂
- Molecular Weight: 116.12 g/mol

The following table summarizes the availability from key vendors. Researchers should always request a Certificate of Analysis (CoA) prior to purchase to confirm isotopic purity and chemical purity.

Supplier	Brand	Catalog Number	Format	Stated Purity/Notes
LGC Standards	Toronto Research Chemicals (TRC)	TRC-M723742-10MG	Neat Solid	Formula $C_4^{13}CH_9NO_2$ indicates labeling at the formyl carbon. Products are delivered with a full analytical data package.[6][7]
Pharmaffiliates	-	PA STI 066300	Light Yellow Oil	Specifies CAS 113009-82-8 and ^{13}C -labeling.[7]
Alfa Chemistry	-	ACM113009828	Not Specified	Lists the specific labeled CAS number.

Note: Availability and specifications are subject to change. Direct inquiry with the supplier is recommended.

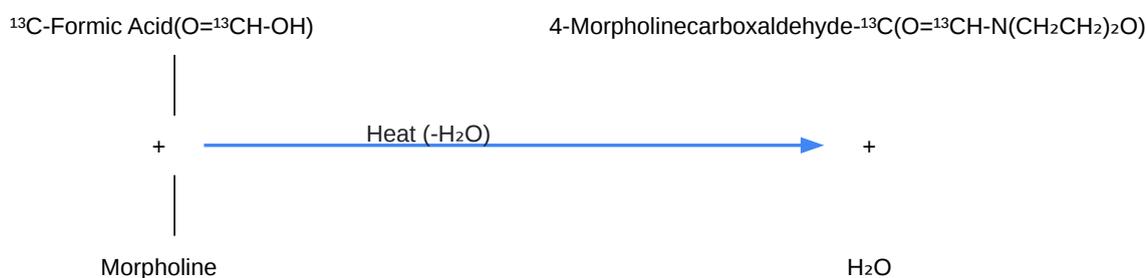
Part 2: Synthesis and Quality Control of the Labeled Compound

Rationale of the Synthetic Pathway

While specific, peer-reviewed syntheses for the ^{13}C -labeled version are not broadly published, the pathway can be logically inferred from established methods for N-formylation. The most direct and industrially viable method for producing the unlabeled analog is the condensation reaction between morpholine and formic acid.[8][9][10]

Therefore, the synthesis of 4-Morpholinecarboxaldehyde- ^{13}C is achieved by substituting standard formic acid with its ^{13}C -labeled counterpart.

Proposed Synthetic Reaction: Morpholine is reacted directly with ^{13}C -Formic Acid, often with heating to drive off the water formed during the condensation reaction, yielding the ^{13}C -labeled amide.



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Caption: Proposed synthesis of 4-Morpholinecarboxaldehyde- ^{13}C .

This method is advantageous due to the commercial availability of ^{13}C -Formic Acid and the straightforward nature of the reaction.[11] Alternative methods could involve activating the ^{13}C -formic acid, for example by converting it to an N-hydroxysuccinimidyl (NHS) ester, to facilitate the reaction under milder conditions.[11]

Analytical Quality Control (QC)

As a Senior Application Scientist, I cannot overstate the importance of verifying the identity and purity of any internal standard upon receipt. The supplier's CoA is the first point of reference, but in-house verification provides the highest level of confidence.

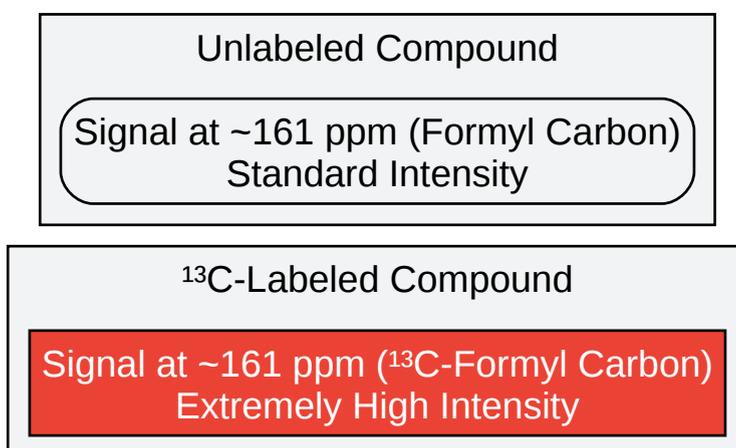
A. Mass Spectrometry (MS) The most fundamental check is to confirm the molecular weight. A high-resolution mass spectrometer (HRMS) should be used to confirm the accurate mass of the protonated molecule ($[\text{M}+\text{H}]^+$).

- Unlabeled ($\text{C}_5\text{H}_9\text{NO}_2$): Calculated $[\text{M}+\text{H}]^+ = 116.0706$ Da
- ^{13}C -Labeled ($\text{C}_4^{13}\text{CH}_9\text{NO}_2$): Calculated $[\text{M}+\text{H}]^+ = 117.0739$ Da[12]

The observed mass should be within 5 ppm of the calculated accurate mass. The analysis should also confirm the absence of a significant signal at the mass of the unlabeled compound, which verifies high isotopic purity.

B. Nuclear Magnetic Resonance (^{13}C -NMR) Spectroscopy ^{13}C -NMR is the definitive technique for confirming the position of the label. In the unlabeled compound, the formyl carbon appears as a singlet at approximately 161 ppm. For the ^{13}C -labeled compound, this signal will be exceptionally intense. Comparing the integrated ^{13}C spectrum to a known concentration of a reference standard (like dimethyl sulfoxide) can also provide a quantitative measure of the compound's concentration.

Conceptual ^{13}C -NMR Comparison



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Caption: Expected difference in ^{13}C -NMR spectra.

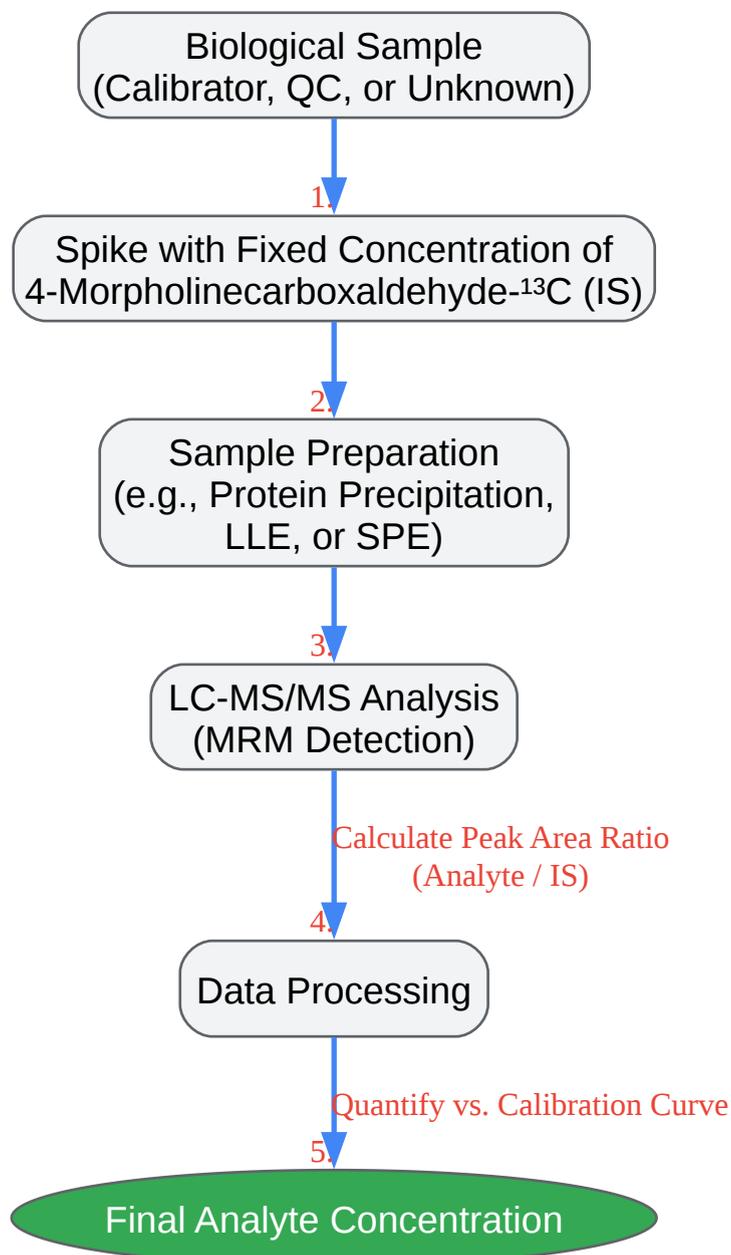
C. Purity Analysis (HPLC-UV/CAD) The chemical purity should be assessed using a high-resolution HPLC method, typically with UV and/or Charged Aerosol Detection (CAD). This ensures that the response measured is from the compound of interest and not from impurities. A purity of >98% is typically required for bioanalytical standards.

Part 3: Application in a Bioanalytical Workflow

The primary application of 4-Morpholinecarboxaldehyde- ^{13}C is as an internal standard for the quantification of a morpholine-containing analyte in a biological matrix (e.g., plasma, urine).

Workflow Overview

The core principle is to add a known, fixed concentration of the SIL-IS to all samples, calibrators, and quality controls at the earliest stage of sample preparation.[1] The IS then tracks the analyte through the entire process. The final analyte concentration is determined by the ratio of the analyte peak area to the IS peak area.



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Caption: Bioanalytical workflow using a SIL internal standard.

Detailed Experimental Protocol (Representative)

This protocol describes the use of 4-Morpholinecarboxaldehyde-¹³C as an IS for a hypothetical analyte, "Drug-M," which contains a morpholine moiety, in human plasma.

Objective: To quantify Drug-M in human plasma using LC-MS/MS.

Materials:

- Analyte: Drug-M reference standard
- Internal Standard: 4-Morpholinecarboxaldehyde-¹³C (IS)
- Control Matrix: Human plasma (K₂EDTA)
- Reagents: Acetonitrile (ACN, LC-MS grade), Formic Acid (FA, LC-MS grade), Ultrapure Water

Step 1: Preparation of Stock Solutions

- Analyte Stock (1 mg/mL): Accurately weigh ~5 mg of Drug-M reference standard. Dissolve in a suitable solvent (e.g., DMSO or Methanol) to a final concentration of 1 mg/mL.
- IS Stock (1 mg/mL): Accurately weigh ~1 mg of 4-Morpholinecarboxaldehyde-¹³C. Dissolve in ACN to a final concentration of 1 mg/mL.

Step 2: Preparation of Working Solutions

- Analyte Working Solutions: Prepare serial dilutions of the Analyte Stock in 50:50 ACN:Water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
- IS Working Solution (50 ng/mL): Dilute the IS Stock solution in ACN to a final concentration of 50 ng/mL. This solution will be used as the protein precipitation solvent.

Step 3: Sample Preparation (Protein Precipitation)

- Aliquot 50 µL of each sample (calibrator, QC, or unknown) into a 96-well plate.

- Add 200 μL of the IS Working Solution (50 ng/mL in ACN) to every well. This adds a fixed amount of 2.5 ng of IS to each sample.
- Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge the plate at $\sim 4000 \times g$ for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Step 4: LC-MS/MS Analysis

- LC Conditions (Example):
 - Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μm)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Gradient: 5% B to 95% B over 3 minutes
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μL
- MS/MS Conditions (Example, Positive Ion Mode):
 - Develop Multiple Reaction Monitoring (MRM) transitions for both the analyte and the IS. For example:
 - Drug-M: Q1 (Precursor Ion $[\text{M}+\text{H}]^+$) \rightarrow Q3 (Product Ion)
 - IS (4-Morpholinecarboxaldehyde- ^{13}C): Q1 (117.1) \rightarrow Q3 (e.g., 58.1 or other stable fragment)

Step 5: Data Analysis

- Integrate the peak areas for both the Drug-M and IS MRM transitions.

- Calculate the Peak Area Ratio (PAR) = (Analyte Area / IS Area).
- Construct a calibration curve by plotting the PAR against the nominal concentration for the calibration standards.
- Determine the concentration of Drug-M in the QC and unknown samples by interpolating their PAR values from the calibration curve.

Conclusion

4-Morpholinecarboxaldehyde-¹³C is an essential, commercially available tool for any laboratory engaged in the bioanalysis of morpholine-containing drug candidates. Its use as a stable isotope-labeled internal standard is the gold standard methodology for mitigating analytical variability and ensuring the generation of accurate, precise, and defensible pharmacokinetic data. By following the principles of careful sourcing, rigorous in-house QC, and methodologically sound application, researchers can significantly enhance the integrity and quality of their bioanalytical results, ultimately accelerating the drug development process.

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